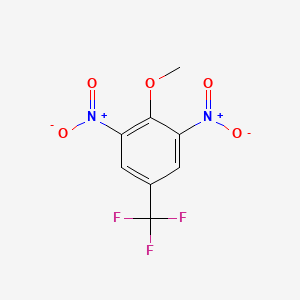

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Vue d'ensemble

Description

“2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C8H5F3N2O5 . It has a molecular weight of 266.13 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 266.13100 . Unfortunately, the search results do not provide additional information on its density, boiling point, melting point, or flash point .Applications De Recherche Scientifique

Trifluoromethoxylation of Aliphatic Substrates

- Application : A study by Marrec et al. (2010) demonstrated the use of a similar compound, 2,4-dinitro(trifluoromethoxy)benzene, in trifluoromethoxylation reactions. This reaction forms aliphatic trifluoromethyl ethers, marking the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring.

Synthesis of Nitro-Indoles

- Application : Petruk et al. (2015) described a facile synthesis method for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes. These compounds are used to produce 6-nitro-4-(trifluoromethyl)- and 4-nitro-6-(trifluoromethyl)-1H-indoles, which are valuable in various chemical applications.

Catalytic Activity in Cross-Coupling Reactions

- Application : Deschamps et al. (2007) investigated a palladium(II) complex containing a similar ligand, 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, which showed significant catalytic activity in Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds.

Preparation of Hg(II) Complexes

- Application : Rofouei et al. (2009) conducted a study on Hg(II) complexes involving a related compound, [1,3-di(2-methoxy)benzene]triazene. These complexes have applications in material science and coordination chemistry.

Functionalization of Benzene Derivatives

- Application : Dmowski and Piasecka-Maciejewska (1998) explored the functionalization of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including methoxy and dinitro groups. Such derivatives find applications in organic synthesis and material science.

Propriétés

IUPAC Name |

2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCSDXHNTBFFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)